An In-Depth Technical Guide to 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid: Properties, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, a substituted α-keto acid of significant interest in medicinal chemistry. We will explore its core molecular properties, propose a logical synthetic pathway based on established chemical principles, and discuss its potential applications as a versatile building block in the synthesis of complex pharmaceutical agents.
Section 1: Core Molecular Profile
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, also known as (5-Bromo-2-methoxyphenyl)glyoxylic acid, belongs to the class of aryl α-keto acids. Its structure is characterized by a phenyl ring substituted with a bromine atom and a methoxy group, attached to an α-keto acid moiety. This combination of functional groups—a halogen, an ether, a ketone, and a carboxylic acid—makes it a highly functionalized and reactive intermediate for organic synthesis.
The α-keto acid group is a key feature, known for its diverse reactivity and importance in biological systems where related compounds are involved in metabolic pathways like the Krebs cycle.[1] In synthetic chemistry, this moiety serves as a precursor for various transformations, making the molecule a valuable scaffold in drug discovery programs.
Physicochemical and Structural Data
A summary of the key identifiers and properties for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is presented below.
| Property | Value | Source |
| Chemical Name | 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid | AOBChem[2] |
| CAS Number | 1094294-15-1 | Synblock[3] |
| Molecular Formula | C₉H₇BrO₄ | Synblock[3] |
| Molecular Weight | 275.05 g/mol | (Calculated) |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C(=O)C(=O)O | (Inferred) |
| InChI Key | (Not available) | |
| Appearance | (Not specified, likely a solid) |
Section 2: Proposed Synthesis Pathway
Direct, published synthesis routes for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid are not extensively documented in readily available literature. However, a logical and efficient pathway can be designed based on well-established methods for the synthesis of aryl α-keto acids.[4][5] The most common strategy involves the oxidation of a suitable precursor, such as the corresponding arylacetic acid or α-hydroxy acid.
A plausible synthetic approach would begin with the commercially available 2-(5-Bromo-2-methoxyphenyl)acetic acid (CAS 7017-48-3).[6][7][8] The critical step is the selective oxidation of the benzylic methylene (-CH₂-) group to a ketone.
Experimental Protocol: Oxidation of an Arylacetic Acid Precursor
This protocol is a generalized procedure based on modern oxidation methods for converting aryl acetic esters into aryl α-keto esters, which can then be hydrolyzed to the desired acid.[9]
-
Esterification: Protect the carboxylic acid of 2-(5-Bromo-2-methoxyphenyl)acetic acid by converting it to a simple ester (e.g., methyl or ethyl ester) using standard methods such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).
-
α-Oxidation: The resulting ester, methyl 2-(5-bromo-2-methoxyphenyl)acetate, can be oxidized at the benzylic position. Several methods are available for this transformation:
-
Selenium Dioxide (SeO₂) Oxidation: A classic method for oxidizing activated methylene groups adjacent to an aromatic ring.[4] This method is effective but requires careful handling due to the toxicity of selenium compounds.
-
Transition Metal-Catalyzed Oxidation: More modern approaches utilize catalysts like cobalt or copper in the presence of an oxidant such as hydrogen peroxide or molecular oxygen (O₂).[9] These methods are often milder and more environmentally benign.
-
Diazo-Transfer and Oxidation: A one-pot method involves converting the arylacetic ester to a diazo intermediate, followed by in-situ oxidation with an agent like dimethyldioxirane (DMDO), generated from Oxone®.[9]
-
-
Work-up and Purification: After the oxidation is complete (monitored by TLC or LC-MS), the reaction mixture is quenched, and the organic product is extracted. Purification via column chromatography yields the pure α-keto ester.
-
Hydrolysis: The final step is the saponification of the ester group using a base (e.g., NaOH or KOH) followed by acidic workup to yield the target molecule, 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid.
The causality behind choosing an ester intermediate is to protect the carboxylic acid from undesired side reactions during oxidation and to improve solubility in organic solvents.
Caption: Proposed synthetic workflow for the target compound.
Section 3: Applications in Medicinal Chemistry and Drug Development
Aryl α-keto acids and their derivatives are considered "privileged structures" in medicinal chemistry.[10][11] Their value stems from their versatile chemical reactivity and their ability to act as bioisosteres for other functional groups, engage in specific binding interactions with biological targets, and serve as precursors for more complex molecules.
Role as a Versatile Chemical Building Block
The primary application of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is as a sophisticated building block for the synthesis of pharmacologically active compounds.
-
Scaffold for Heterocycle Synthesis: The 1,2-dicarbonyl moiety is a classic precursor for the synthesis of various nitrogen-containing heterocycles (e.g., quinoxalines, imidazoles) through condensation reactions with diamines. These heterocyclic cores are ubiquitous in modern pharmaceuticals.
-
Handle for Further Functionalization: The ketone and carboxylic acid groups can be selectively modified. The ketone can undergo nucleophilic addition or reduction, while the carboxylic acid can be converted to esters, amides, or other derivatives.[4] This allows for the systematic exploration of the chemical space around the core scaffold to optimize drug properties (SAR studies).
-
Precursor for Non-proteinogenic Amino Acids: Reduction of the keto group followed by amination can lead to the synthesis of novel α-amino acids, which are valuable components in peptide-based drugs or as enzyme inhibitors.
The bromo- and methoxy-substituents on the phenyl ring provide additional vectors for modification (e.g., through cross-coupling reactions at the bromine site) and influence the molecule's electronic properties and conformation, which are critical for binding to biological targets.[12]
Caption: Role of the title compound in the drug discovery landscape.
Section 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is not widely available, hazard information can be inferred from its structural analogues, such as 2-(5-Bromo-2-methoxyphenyl)acetic acid.[7] As a novel research chemical, it must be handled with appropriate care by trained personnel.
GHS Hazard Information (Predicted)
The following hazards are anticipated based on the functional groups present and data from similar compounds.
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Source: Inferred from data for structural analogues.[2][7]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
Storage
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from strong oxidizing agents and bases. Recommended storage is at room temperature in a desiccated environment.[7]
Section 5: Conclusion
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid is a highly functionalized molecule with significant potential as an intermediate in the field of drug discovery and development. Its defining α-keto acid moiety, combined with the strategic placement of bromo and methoxy substituents, offers a rich platform for synthetic elaboration. While detailed characterization and application data remain specialized, its structural properties position it as a valuable tool for medicinal chemists aiming to construct novel heterocyclic systems and complex molecular architectures for the development of new therapeutic agents. Proper handling in a controlled laboratory setting is essential to ensure safety.
References
- Wang, X., et al. (2005). An efficient synthesis of aryl α-keto esters. Tetrahedron Letters, 46(45), 7793-7796.
-
Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(7), 597. Available at: [Link]
-
Wang, L., et al. (2021). Synthesis and application of aryl-keto α-amino acids. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Available at: [Link]
-
ResearchGate. (n.d.). Applications of typical α-keto acids and their esters. Available at: [Link]
-
PubChem. (n.d.). (2,4-Difluorophenyl)thiourea. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Keto acid. Available at: [Link]
-
Ialongo, C., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3595–3630. Available at: [Link]
-
Ialongo, C., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Available at: [Link]
-
AOBChem. (n.d.). 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid. Available at: [Link]
-
PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. aobchem.com [aobchem.com]
- 3. CAS 1094294-15-1 | 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid - Synblock [synblock.com]
- 4. mdpi.com [mdpi.com]
- 5. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 6. 2-(5-Bromo-2-methoxyphenyl)acetic acid - CAS:7017-48-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. 2-(5-Bromo-2-methoxyphenyl)acetic acid | 7017-48-3 [sigmaaldrich.com]
- 8. 5-Bromo-2-methoxyphenylacetic acid | CAS 7017-48-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
